Ethyl 3-amino-4-chloro-2-methylbenzoate
Description
Ethyl 3-amino-4-chloro-2-methylbenzoate is a substituted benzoate ester featuring a unique combination of functional groups: an amino (-NH₂) group at the 3-position, a chlorine atom at the 4-position, and a methyl (-CH₃) group at the 2-position of the benzene ring, with an ethyl ester (-COOEt) at the 1-position. This structural arrangement imparts distinct physicochemical properties, including polarity, solubility, and reactivity, making it a valuable intermediate in organic synthesis. While direct references to this compound are absent in the provided evidence, analogous benzoate esters (e.g., sulfonylurea herbicides in and benzothiazole derivatives in ) highlight the importance of substituent positioning in modulating functionality .
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl 3-amino-4-chloro-2-methylbenzoate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5H,3,12H2,1-2H3 |
InChI Key |
PIWWNKRTDAMKEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl 3-amino-4-chloro-2-methylbenzoate with Related Derivatives
Key Observations:
- Electronic Effects: The 4-chloro substituent in this compound enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitution reactions. This contrasts with triflusulfuron methyl ester (), where the triazine-sulfonylurea moiety directs herbicidal activity via acetolactate synthase inhibition .
- Synthetic Utility: this compound may serve as a precursor for heterocyclic systems, akin to the imidazole carboxylates synthesized via PPA-mediated cyclization in .
Reactivity and Stability
- Amino Group Reactivity: The 3-amino group can undergo diazotization or acylation, offering pathways to diverse derivatives. This contrasts with benzothiazole derivatives (), where the heterocyclic core dominates reactivity .
- Chlorine Substituent : The 4-chloro group may participate in cross-coupling reactions (e.g., Suzuki-Miyaura), similar to chloroarenes in multicomponent syntheses () .

- Ester Hydrolysis : The ethyl ester is susceptible to hydrolysis under basic conditions, a trait shared with ethyl levulinate (), though steric hindrance from the 2-methyl group may slow kinetics .
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